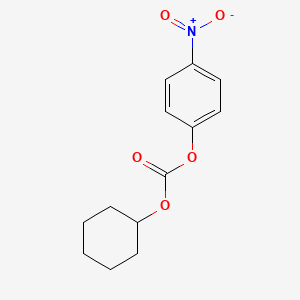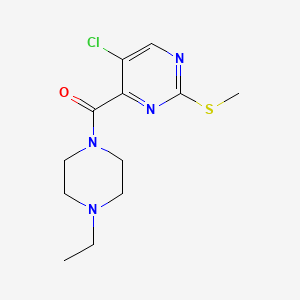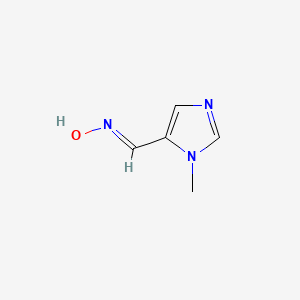
2-Bromo-5-(difluoromethyl)-3-methoxythiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethyl)-3-methoxythiophene typically involves the bromination of 5-(difluoromethyl)-3-methoxythiophene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as column chromatography or recrystallization ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(difluoromethyl)-3-methoxythiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling with boronic acids.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Functional Group Transformations: The methoxy and difluoromethyl groups can be modified through various chemical transformations.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically uses palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or water.
Oxidation: Can be performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield a variety of substituted thiophenes, while oxidation and reduction can lead to different thiophene derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(difluoromethyl)-3-methoxythiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers with unique electronic properties.
Wirkmechanismus
The mechanism by which 2-Bromo-5-(difluoromethyl)-3-methoxythiophene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the methoxy group can influence its solubility and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 5-Bromo-2-(1H)-pyridone
Uniqueness
2-Bromo-5-(difluoromethyl)-3-methoxythiophene is unique due to the presence of both difluoromethyl and methoxy groups on the thiophene ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its reactivity and solubility.
Eigenschaften
IUPAC Name |
2-bromo-5-(difluoromethyl)-3-methoxythiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2OS/c1-10-3-2-4(6(8)9)11-5(3)7/h2,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWZFPYOEDOPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2792600.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B2792603.png)

![2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2792609.png)
![2-[4-(propane-2-sulfonyl)phenyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2792610.png)
![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2792611.png)

![2-[(3-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2792614.png)
![ethyl 4-{1,7-dimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate](/img/structure/B2792616.png)


